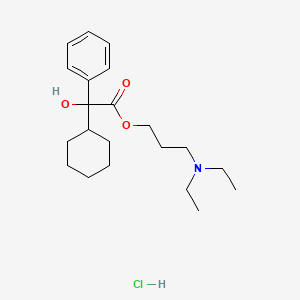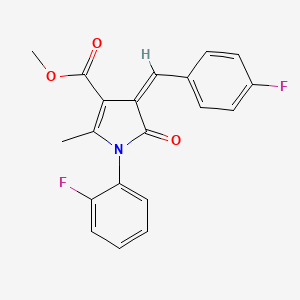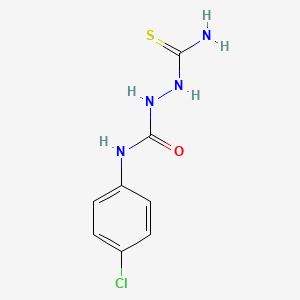
3-(diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride, commonly known as DHMA, is a novel psychoactive substance that has recently gained attention in the scientific community due to its potential applications in research. DHMA is a synthetic compound that belongs to the class of phenethylamines, which are known for their stimulant properties.
作用机制
DHMA acts as a releasing agent for monoamine neurotransmitters by binding to and inhibiting the reuptake transporters of dopamine, norepinephrine, and serotonin. This leads to an increase in the extracellular concentration of these neurotransmitters, resulting in the stimulation of the central nervous system.
Biochemical and Physiological Effects:
DHMA has been found to increase heart rate, blood pressure, body temperature, and respiratory rate in animal studies. It has also been shown to have anxiogenic effects, which may be due to its stimulant properties. DHMA has been found to have a longer duration of action compared to other phenethylamines, which may be due to its slower metabolism.
实验室实验的优点和局限性
DHMA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. DHMA has also been found to have a longer duration of action compared to other phenethylamines, which may be beneficial for certain experiments. However, DHMA has several limitations that should be considered. It has been found to have a narrow therapeutic window, meaning that the dose required for a desired effect is close to the dose that can cause adverse effects. DHMA has also been found to have a high potential for abuse, which may limit its use in certain studies.
未来方向
There are several future directions for research on DHMA. One area of interest is its potential as a treatment for neuropsychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). DHMA has been found to increase the release of monoamine neurotransmitters, which are known to be dysregulated in these disorders. Another area of interest is its potential as a tool for studying the role of monoamine neurotransmitters in the brain. DHMA can be used to selectively stimulate the release of dopamine, norepinephrine, or serotonin, allowing researchers to study the effects of these neurotransmitters on behavior and cognition. Overall, DHMA has the potential to be a valuable tool for research in neuroscience and pharmacology.
合成方法
DHMA is synthesized by the reaction of 3-(diethylamino)propyl chloride with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 4-hydroxyphenylacetic acid in the presence of hydrochloric acid to yield DHMA hydrochloride.
科学研究应用
DHMA has been used in various scientific studies due to its potential applications in neuroscience and pharmacology. It has been shown to have stimulant properties similar to other phenethylamines such as amphetamines and cathinones. DHMA has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and cognitive function.
属性
IUPAC Name |
3-(diethylamino)propyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3.ClH/c1-3-22(4-2)16-11-17-25-20(23)21(24,18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5,7-8,12-13,19,24H,3-4,6,9-11,14-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFCMRHFSNPUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)propyl cyclohexyl(hydroxy)phenylacetate hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4883679.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4883687.png)
![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)
![2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4883709.png)
![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)



![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)